molecular formula C10H18N2O3S B6983994 N-(1-amino-2,3-dimethylbutan-2-yl)furan-2-sulfonamide

N-(1-amino-2,3-dimethylbutan-2-yl)furan-2-sulfonamide

Cat. No.: B6983994
M. Wt: 246.33 g/mol
InChI Key: NHYXVSBUECYOES-UHFFFAOYSA-N
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Description

N-(1-amino-2,3-dimethylbutan-2-yl)furan-2-sulfonamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Properties

IUPAC Name

N-(1-amino-2,3-dimethylbutan-2-yl)furan-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-8(2)10(3,7-11)12-16(13,14)9-5-4-6-15-9/h4-6,8,12H,7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYXVSBUECYOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(CN)NS(=O)(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-amino-2,3-dimethylbutan-2-yl)furan-2-sulfonamide involves several steps. One common synthetic route includes the reaction of furan-2-sulfonyl chloride with 1-amino-2,3-dimethylbutane in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N-(1-amino-2,3-dimethylbutan-2-yl)furan-2-sulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(1-amino-2,3-dimethylbutan-2-yl)furan-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, disrupting their metabolic processes and leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(1-amino-2,3-dimethylbutan-2-yl)furan-2-sulfonamide can be compared with other furan derivatives, such as:

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